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Compound of Interest

Compound Name: (2,6-Dichlorobenzyl)boronic acid

Cat. No.: B1393385 Get Quote

Boronic acids and their derivatives are foundational pillars in contemporary organic chemistry,

primarily due to their stability, low toxicity, and exceptional utility in carbon-carbon bond-forming

reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1][2] While arylboronic

acids have been extensively studied, their benzylic counterparts, such as (2,6-
Dichlorobenzyl)boronic acid, offer a unique gateway to C(sp²)-C(sp³) linkages, introducing a

flexible, non-planar methylene spacer that is of profound interest in medicinal chemistry for

scaffold hopping and exploring new intellectual property space.

The specific substitution pattern of (2,6-Dichlorobenzyl)boronic acid is not trivial. The ortho,

ortho-dichloro substitution provides significant steric hindrance around the benzylic carbon.

This steric shield can influence reaction kinetics and selectivity in coupling reactions, a feature

that can be strategically exploited to control outcomes in complex syntheses. Furthermore, the

electron-withdrawing nature of the chlorine atoms modulates the electronic properties of the

aromatic ring, impacting both reactivity and the physicochemical properties of downstream

products. This guide will dissect the synthesis, properties, and critical applications of this

specific reagent, grounding theoretical principles in practical, field-proven methodologies.

Physicochemical and Structural Characteristics
(2,6-Dichlorobenzyl)boronic acid is a white to off-white solid at room temperature. Like many

boronic acids, it can exist in equilibrium with its cyclic trimeric anhydride, a boroxine,

particularly in the solid state or under dehydrating conditions.[3] This equilibrium is important to
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consider, as it can affect solubility and reactivity. Rehydration to the monomeric acid form

typically occurs readily in the presence of water or protic solvents.

Property Value Source(s)

CAS Number 1072946-39-4 [4][5][6]

Molecular Formula C₇H₇BCl₂O₂ [4][7][8]

Molecular Weight 204.85 g/mol [4][6]

MDL Number MFCD11053805 [4]

Spectroscopic Signature: While a dedicated spectrum for this specific compound is not publicly

available, its structure allows for predictable spectroscopic features:

¹H NMR: Expect a singlet for the benzylic protons (-CH₂-) and a multiplet system for the

three aromatic protons, characteristic of a 1,2,3-trisubstituted benzene ring.

¹³C NMR: Signals for the benzylic carbon, the boron-bound aromatic carbon, the two

chlorine-bound carbons, and the remaining aromatic carbons would be observed. Data from

the analogous 2,6-dichlorobenzyl alcohol can provide a reference for expected chemical

shifts of the substituted ring.[9][10]

¹¹B NMR: A broad singlet is expected, with a chemical shift that is highly sensitive to the

coordination state of the boron atom (trigonal vs. tetrahedral) and the pH of the medium.[11]

Synthesis Methodologies: A Practical Perspective
The synthesis of benzylboronic acids can be approached through several established routes.

The choice of method is often dictated by the availability of starting materials, functional group

tolerance, and scalability requirements.

Pathway 1: Grignard Reagent Formation and Borylation
This classic and robust method involves the reaction of a benzyl halide with magnesium to form

a Grignard reagent, which is then quenched with a trialkyl borate ester.[12] This pathway is

advantageous due to the low cost of the reagents and its straightforward execution.
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The causality here is clear: the highly nucleophilic carbon of the Grignard reagent readily

attacks the electrophilic boron atom of the borate ester. A critical consideration is the need for

strictly anhydrous conditions to prevent the quenching of the Grignard reagent by protic

contaminants.

2,6-Dichlorobenzyl Chloride Formation of
Grignard Reagent

  Mg, THF (anhydrous)

Borylation
(Electrophilic Quench)

  -78 °C to RT

Triisopropyl Borate

Acidic Workup
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  HCl (aq) (2,6-Dichlorobenzyl)boronic acid

Click to download full resolution via product page

Caption: Grignard-based synthesis workflow.

Experimental Protocol: Grignard Synthesis

System Validation: This protocol is self-validating. The successful formation of the Grignard

reagent can be qualitatively confirmed by a color change and exotherm. The final product is

validated by standard analytical techniques (NMR, LC-MS) against a reference standard or

expected spectral data.

Materials:

2,6-Dichlorobenzyl chloride (1.0 eq)

Magnesium turnings (1.2 eq), activated

Anhydrous Tetrahydrofuran (THF)

Triisopropyl borate (1.5 eq)

Hydrochloric acid (2M aqueous solution)

Iodine crystal (catalytic)
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Procedure:

Reactor Setup: Under a nitrogen atmosphere, charge a flame-dried, three-neck flask

equipped with a reflux condenser, dropping funnel, and magnetic stirrer with magnesium

turnings and a single crystal of iodine.

Grignard Initiation: Add a small portion of a solution of 2,6-dichlorobenzyl chloride in

anhydrous THF to the magnesium. Gentle heating may be required to initiate the reaction,

evidenced by the disappearance of the iodine color and bubble formation.

Grignard Formation: Once initiated, add the remaining 2,6-dichlorobenzyl chloride solution

dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue

stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard

reagent.

Borylation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of

triisopropyl borate in anhydrous THF dropwise, maintaining the internal temperature below

-60 °C. The choice of low temperature is critical to prevent over-addition and side

reactions.

Quench and Hydrolysis: After the addition is complete, allow the mixture to warm slowly to

room temperature and stir overnight. Cool the mixture in an ice bath and slowly quench by

adding 2M HCl. This step hydrolyzes the borate ester to the desired boronic acid.

Isolation and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous

layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry

over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude

product can be purified by recrystallization or silica gel chromatography.

Pathway 2: Palladium-Catalyzed Miyaura Borylation
For substrates where Grignard formation is problematic (e.g., due to incompatible functional

groups), the Miyaura borylation offers a powerful alternative.[13] This reaction couples an

organic halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), under palladium

catalysis. The resulting boronate ester can then be hydrolyzed to the boronic acid if desired,

though it is often used directly in subsequent coupling reactions.[14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.organic-chemistry.org/namedreactions/miyaura-borylation-reaction.shtm
https://pubs.rsc.org/en/content/articlehtml/2014/cs/c3cs60197h
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1393385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The premier application for (2,6-Dichlorobenzyl)boronic acid is the Suzuki-Miyaura cross-

coupling, a cornerstone of modern synthesis for constructing C-C bonds.[15] The reaction

couples the boronic acid with an aryl, heteroaryl, or vinyl halide (or triflate) in the presence of a

palladium catalyst and a base.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle. The choice

of catalyst (ligand), base, and solvent is crucial and interdependent. The base is required to

activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the key

transmetalation step.
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Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

System Validation: This protocol's success is validated by the consumption of starting

materials and the formation of the desired coupled product, monitored by TLC or LC-MS.

The identity and purity of the final product are confirmed by NMR and mass spectrometry.

Materials:

(2,6-Dichlorobenzyl)boronic acid (1.2 eq)

Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

SPhos (4 mol%)

Potassium phosphate (K₃PO₄, 2.0 eq)

Toluene/Water (10:1 v/v)

Procedure:

Reactor Setup: To a reaction vial, add the aryl bromide, (2,6-Dichlorobenzyl)boronic
acid, and potassium phosphate.

Catalyst Preparation: In a separate vial, prepare the catalyst pre-mixture by dissolving

Pd(OAc)₂ and SPhos in a small amount of the toluene. The ligand choice (SPhos) is

deliberate; bulky, electron-rich phosphine ligands are known to promote the oxidative

addition and reductive elimination steps for challenging substrates.

Reaction Assembly: Add the catalyst solution to the main reaction vial. Add the

toluene/water solvent mixture.

Degassing: Seal the vial and degas the mixture by bubbling nitrogen or argon through the

solution for 10-15 minutes. This step is critical to remove oxygen, which can oxidize and

deactivate the Pd(0) catalyst.
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Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction

progress by TLC or LC-MS.

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute

with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous

sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography

on silica gel.

Parameter Typical Condition Rationale

Catalyst Pd(OAc)₂ / Pd₂(dba)₃
Precursors to the active Pd(0)

species.

Ligand SPhos, XPhos, P(t-Bu)₃
Bulky, electron-rich phosphines

accelerate key catalytic steps.

Base K₃PO₄, K₂CO₃, Cs₂CO₃

Activates the boronic acid to

form the boronate "ate"

complex.

Solvent
Toluene, Dioxane, THF (often

with water)

Solubilizes reactants; water

can aid in base dissolution and

facilitate the catalytic cycle.

Temperature 60 - 110 °C
Provides thermal energy to

overcome activation barriers.

Role in Drug Discovery and Development
The boronic acid functional group is more than just a synthetic handle; it is a validated

pharmacophore. Several FDA-approved drugs, including the proteasome inhibitors Bortezomib

and Ixazomib, and the β-lactamase inhibitor Vaborbactam, feature a boronic acid moiety.[16]

[17] This group can form reversible covalent bonds with the catalytic serine or threonine

residues in the active sites of certain enzymes, leading to potent and specific inhibition.[18]

(2,6-Dichlorobenzyl)boronic acid serves as a valuable building block for synthesizing novel

drug candidates. The 2,6-dichlorophenyl moiety can engage in halogen bonding or occupy

hydrophobic pockets within a target protein, while the benzylboronic acid portion provides a
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vector to position the key boron atom for interaction with the enzyme's active site. The C(sp³)

linker introduces conformational flexibility, allowing the molecule to adopt an optimal binding

pose.

Stability, Handling, and Storage
Handling: As with most chemical reagents, (2,6-Dichlorobenzyl)boronic acid should be

handled in a well-ventilated fume hood, using appropriate personal protective equipment

(gloves, safety glasses).

Stability: Boronic acids are generally stable solids. However, they can undergo

protodeboronation (loss of the B(OH)₂ group) under harsh acidic or basic conditions or at

elevated temperatures, especially in the presence of water.[19] Benzylboronic acids can be

particularly susceptible to this process. For long-term stability and ease of handling, conversion

to a more robust boronate ester, such as a pinacol or neopentyl glycol ester, is often

recommended.[20]

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong

oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological
Applications - PMC [pmc.ncbi.nlm.nih.gov]

2. chemrxiv.org [chemrxiv.org]

3. application.wiley-vch.de [application.wiley-vch.de]

4. 1pchem.com [1pchem.com]

5. 2,6-DICHLOROBENZYLBORONIC ACID | 1072946-39-4 [chemicalbook.com]

6. CAS 1072946-39-4 | Sigma-Aldrich [sigmaaldrich.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1393385?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2023/sc/d3sc05678c
https://www.researchgate.net/publication/232321666_Stability_of_Boronic_Esters_to_Hydrolysis_A_Comparative_Study
https://www.benchchem.com/product/b1393385?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/649bf5039ea64cc1671b1ea3/original/which-boronic-acids-are-used-most-frequently-for-synthesis-of-bioactive-molecules.pdf
https://application.wiley-vch.de/books/sample/3527309918_c01.pdf
https://www.1pchem.com/prod/1072946-39-4
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB92456783.htm
https://www.sigmaaldrich.com/CL/es/search/1072946-39-4?focus=products&page=1&perpage=30&sort=relevance&term=1072946-39-4&type=cas_number
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1393385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. m.globalchemmall.com [m.globalchemmall.com]

8. (2,6-Dichlorobenzyl)boronic acid | 1072946-39-4 [sigmaaldrich.com]

9. 2,6-Dichlorobenzyl alcohol(15258-73-8) 13C NMR spectrum [chemicalbook.com]

10. dev.spectrabase.com [dev.spectrabase.com]

11. par.nsf.gov [par.nsf.gov]

12. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard
reagents - Google Patents [patents.google.com]

13. Miyaura Borylation Reaction [organic-chemistry.org]

14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews
(RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

15. A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and
heteroaryl chlorides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal
Perspective [mdpi.com]

17. escholarship.mcgill.ca [escholarship.mcgill.ca]

18. researchgate.net [researchgate.net]

19. Synthesis of substituted benzylboronates by light promoted homologation of boronic
acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing)
DOI:10.1039/D3SC05678C [pubs.rsc.org]

20. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Introduction: The Strategic Value of Substituted
Benzylboronic Acids]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1393385#2-6-dichlorobenzyl-boronic-acid-cas-
number-1072946-39-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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